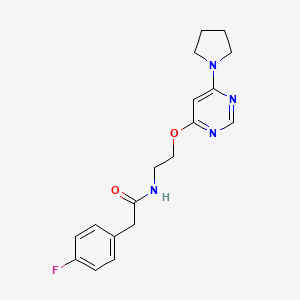
2-(4-fluorophenyl)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2-(4-fluorophenyl)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, leading to vasodilation and other physiological effects.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and reduction of myocardial fibrosis. It has also been shown to increase red blood cell deformability and reduce sickling in vitro, suggesting a potential role in the treatment of sickle cell disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenyl)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide 73-6691 has several advantages for lab experiments, including its high selectivity for sGC and its ability to increase cGMP levels. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(4-fluorophenyl)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide 73-6691, including its potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and erectile dysfunction. In addition, further studies are needed to better understand the mechanism of action of this compound 73-6691 and its effects on various physiological processes. Finally, the development of more potent and selective sGC inhibitors, including this compound 73-6691 analogs, may lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
2-(4-fluorophenyl)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide 73-6691 is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form 2-(4-fluorophenyl)acetic acid ethyl ester. The ester is then reacted with pyrrolidine and sodium hydride to form 2-(4-fluorophenyl)-N-(pyrrolidin-1-yl)acetamide. The final step involves the reaction of this intermediate with 6-(4,6-dioxo-1,3,5-triazin-2-yl)-2-(2-hydroxyethoxy)pyrimidine-4-ol to form this compound 73-6691.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease. It has been shown to improve hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. In addition, this compound 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure. It has also been shown to increase red blood cell deformability and reduce sickling in vitro, suggesting a potential role in the treatment of sickle cell disease.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-15-5-3-14(4-6-15)11-17(24)20-7-10-25-18-12-16(21-13-22-18)23-8-1-2-9-23/h3-6,12-13H,1-2,7-11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETRQJWOCUPLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)
![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)
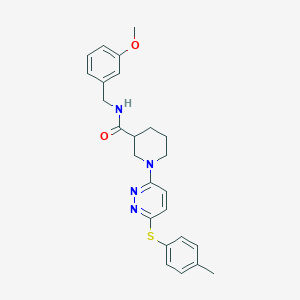
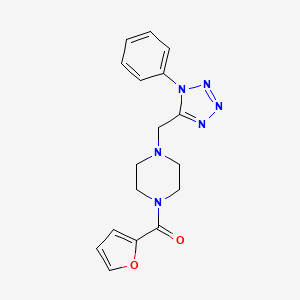
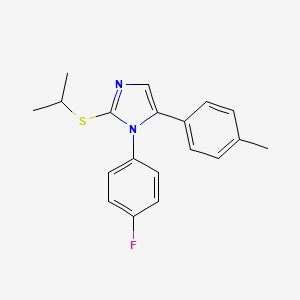

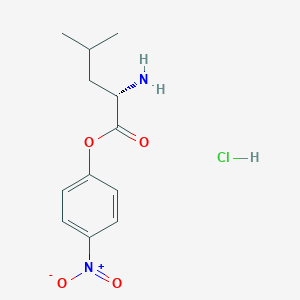
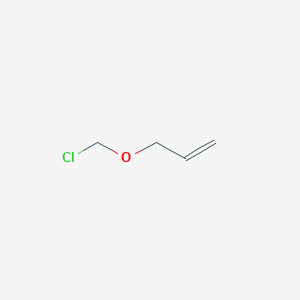
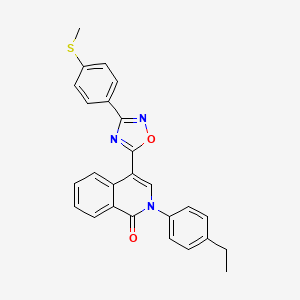
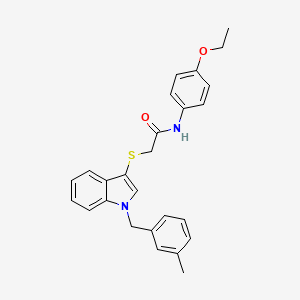

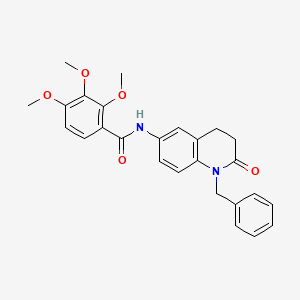
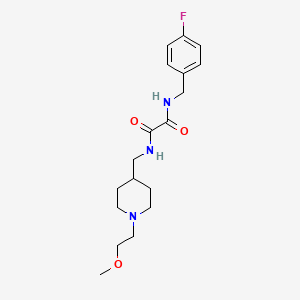
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2763042.png)